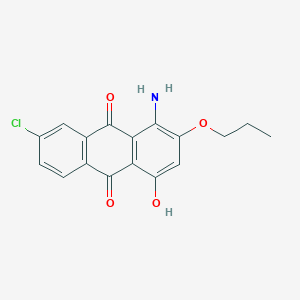
1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione is an anthraquinone derivative. Anthraquinone derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, exhibits interesting chemical and biological properties that make it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthraquinone derivatives.
Amination: The amino group is introduced at the 1st position through nucleophilic substitution reactions using ammonia or amines.
Hydroxylation: The hydroxyl group at the 4th position is introduced via hydroxylation reactions using reagents like hydrogen peroxide or peracids.
Propoxylation: The propoxy group at the 2nd position is introduced through etherification reactions using propyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques like recrystallization, chromatography, or distillation to remove impurities and by-products.
化学反応の分析
Types of Reactions
1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding hydroquinone derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents for treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes, such as topoisomerases and kinases.
Pathways: It affects cellular pathways related to DNA replication, repair, and apoptosis, leading to its potential anticancer and antimicrobial effects.
類似化合物との比較
Similar Compounds
1-Amino-4-hydroxy-9,10-anthraquinone: Lacks the chlorine and propoxy groups, resulting in different chemical and biological properties.
7-Chloro-4-hydroxy-9,10-anthraquinone: Lacks the amino and propoxy groups, affecting its reactivity and applications.
2-Propoxy-9,10-anthraquinone: Lacks the amino and chloro groups, leading to variations in its chemical behavior.
Uniqueness
1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
88605-06-5 |
|---|---|
分子式 |
C17H14ClNO4 |
分子量 |
331.7 g/mol |
IUPAC名 |
1-amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H14ClNO4/c1-2-5-23-12-7-11(20)13-14(15(12)19)17(22)10-6-8(18)3-4-9(10)16(13)21/h3-4,6-7,20H,2,5,19H2,1H3 |
InChIキー |
HDXNFGCJFMDUBE-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



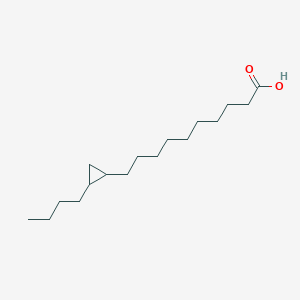
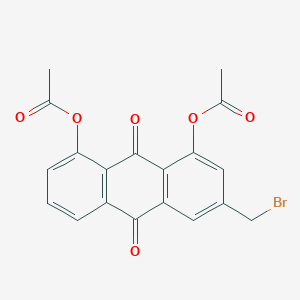
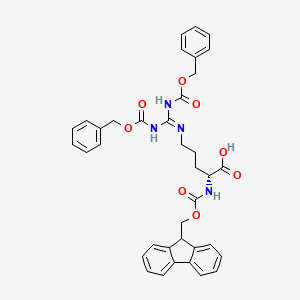

![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)
![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)
![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)

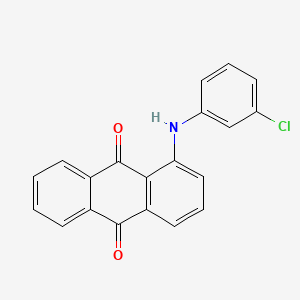
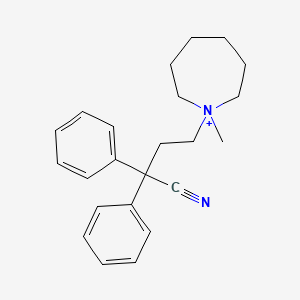
![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
